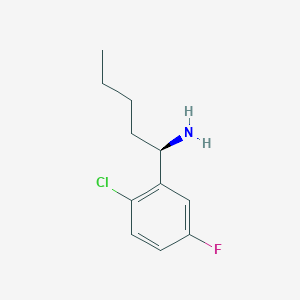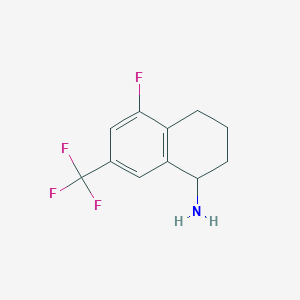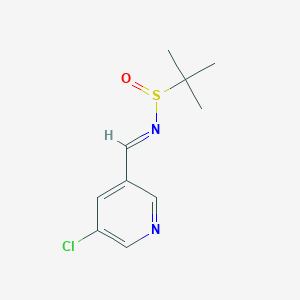
3-((Benzyloxy)methyl)-3-ethynyloxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Benzyloxy)methyl)-3-ethynyloxetane is an organic compound that features a unique structure combining an oxetane ring with benzyloxy and ethynyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)-3-ethynyloxetane typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step involves the reaction of the oxetane intermediate with benzyl alcohol under suitable conditions to form the benzyloxy derivative.
Addition of the Ethynyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Benzyloxy)methyl)-3-ethynyloxetane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Ethyl-substituted oxetanes.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Applications De Recherche Scientifique
3-((Benzyloxy)methyl)-3-ethynyloxetane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-((Benzyloxy)methyl)-3-ethynyloxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through π-π interactions, while the ethynyl group can participate in covalent bonding with target molecules . These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((Benzyloxy)methyl)-3-hydroxyoxetane: Similar structure but with a hydroxyl group instead of an ethynyl group.
3-((Benzyloxy)methyl)-3-methyloxetane: Contains a methyl group instead of an ethynyl group.
Uniqueness
3-((Benzyloxy)methyl)-3-ethynyloxetane is unique due to the presence of both benzyloxy and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C13H14O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
3-ethynyl-3-(phenylmethoxymethyl)oxetane |
InChI |
InChI=1S/C13H14O2/c1-2-13(10-15-11-13)9-14-8-12-6-4-3-5-7-12/h1,3-7H,8-11H2 |
Clé InChI |
LRFYUEOSPKHWEN-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(COC1)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B13053565.png)


![4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol](/img/structure/B13053593.png)
![2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B13053596.png)

![Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13053604.png)


